molecular formula C17H36O8P2 B12325213 Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate

Cat. No.: B12325213
M. Wt: 430.4 g/mol
InChI Key: COSMRVMFJMKDPS-UHFFFAOYSA-N
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Description

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate is a chemical compound with the molecular formula C16H28O6P2 It is known for its unique structure, which includes a tetrahydropyranyl group and bisphosphonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate typically involves the reaction of tetrahydropyranyl-propylidene with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the bisphosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted bisphosphonates, depending on the type of reaction and the reagents used .

Scientific Research Applications

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. The bisphosphonate moieties play a crucial role in this process by mimicking pyrophosphate, a natural regulator of bone metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate include:

Uniqueness

This compound is unique due to the presence of the tetrahydropyranyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other bisphosphonate compounds and contributes to its diverse applications in various fields.

Properties

Molecular Formula

C17H36O8P2

Molecular Weight

430.4 g/mol

IUPAC Name

2-[4,4-bis(diethoxyphosphoryl)butoxy]oxane

InChI

InChI=1S/C17H36O8P2/c1-5-22-26(18,23-6-2)17(27(19,24-7-3)25-8-4)13-11-15-21-16-12-9-10-14-20-16/h16-17H,5-15H2,1-4H3

InChI Key

COSMRVMFJMKDPS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCOC1CCCCO1)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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